molecular formula C34H28Cl2FeP2Pt 10* B1146032 Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II) CAS No. 146864-46-2

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)

Cat. No.: B1146032
CAS No.: 146864-46-2
M. Wt: 820.36
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Description

Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) is a coordination complex that features a platinum center coordinated to two chloride ions and a bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) typically involves the reaction of platinum(II) chloride with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as follows:

PtCl2+dppfPt(dppf)Cl2\text{PtCl}_2 + \text{dppf} \rightarrow \text{Pt(dppf)Cl}_2 PtCl2​+dppf→Pt(dppf)Cl2​

where dppf stands for 1,1’-bis(diphenylphosphino)ferrocene. The reaction is often conducted in solvents such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or carbonyls.

    Oxidative Addition: The platinum center can undergo oxidative addition reactions with halogens or organic halides.

    Reductive Elimination: This compound can also participate in reductive elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, organic halides, and various nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and acetonitrile are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while oxidative addition reactions can produce platinum(IV) complexes.

Scientific Research Applications

Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and carbonylation reactions.

    Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules and its potential as an anticancer agent.

    Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique electronic properties.

Mechanism of Action

The mechanism by which Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) exerts its effects involves the coordination of the platinum center to various substrates. The platinum center can facilitate the formation and breaking of chemical bonds through processes such as oxidative addition and reductive elimination. The ferrocene moiety provides additional stability and electronic properties to the complex, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-palladium(II)
  • Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-nickel(II)
  • Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-rhodium(II)

Uniqueness

Dichloro[1,1’-bis(diphenylphosphino)ferrocene]-platinum(II) is unique due to the presence of the platinum center, which imparts distinct catalytic properties compared to its palladium, nickel, and rhodium analogs. The platinum complex is often more stable and can participate in a wider range of chemical reactions, making it a versatile catalyst in both academic and industrial research.

Properties

InChI

InChI=1S/2C17H14P.2ClH.Fe.Pt/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCBTPUPTKYBQA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pt]Cl.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Cl2FeP2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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